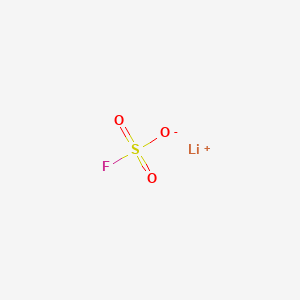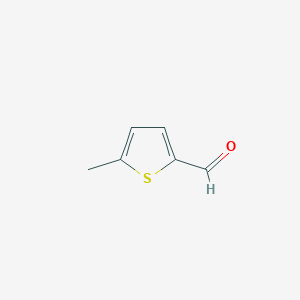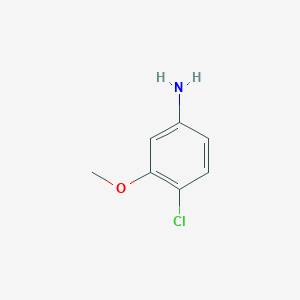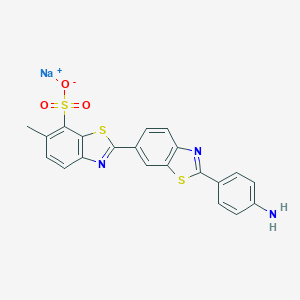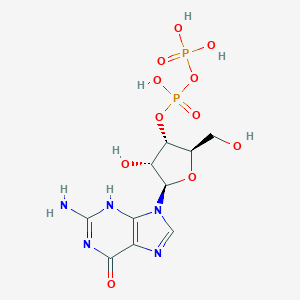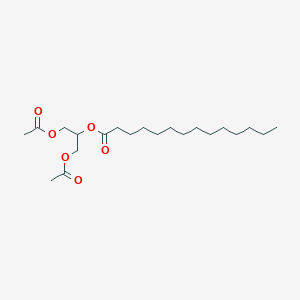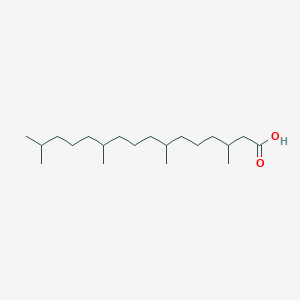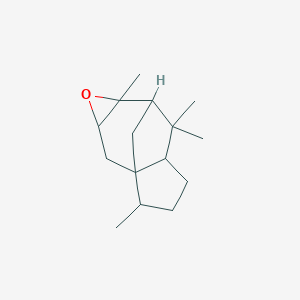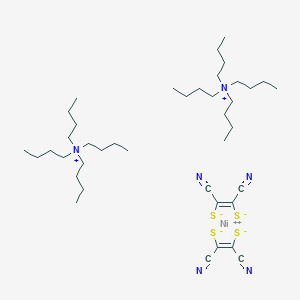
1-(Dimethylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)propan-1-ol, also known as DMAPA, is an organic compound with the chemical formula C5H13NO. It is a tertiary amine with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom. DMAPA is widely used in the chemical industry as a catalyst, surfactant, and emulsifier.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)propan-1-ol is not fully understood. However, it is believed to act as a Lewis base, donating electrons to a Lewis acid to form a coordination complex. This complex can then undergo various reactions, such as nucleophilic substitution and addition.
Biochemical and Physiological Effects:
1-(Dimethylamino)propan-1-ol has been shown to have various biochemical and physiological effects, including:
1. Antimicrobial activity: 1-(Dimethylamino)propan-1-ol has been shown to have antimicrobial activity against various bacteria and fungi.
2. Cytotoxicity: 1-(Dimethylamino)propan-1-ol has been shown to have cytotoxic effects on various cancer cell lines.
3. Anti-inflammatory activity: 1-(Dimethylamino)propan-1-ol has been shown to have anti-inflammatory activity in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Dimethylamino)propan-1-ol has several advantages and limitations for lab experiments, including:
1. Advantages: 1-(Dimethylamino)propan-1-ol is a relatively cheap and readily available compound. It is also stable under normal laboratory conditions and can be easily handled.
2. Limitations: 1-(Dimethylamino)propan-1-ol is a toxic compound and should be handled with care. It can also be difficult to purify, and impurities can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Dimethylamino)propan-1-ol, including:
1. Synthesis of new 1-(Dimethylamino)propan-1-ol derivatives: Researchers can synthesize new 1-(Dimethylamino)propan-1-ol derivatives with improved properties, such as increased solubility or selectivity.
2. Biomedical applications: 1-(Dimethylamino)propan-1-ol can be further investigated for its potential biomedical applications, such as drug delivery or cancer therapy.
3. Environmental applications: 1-(Dimethylamino)propan-1-ol can be investigated for its potential environmental applications, such as wastewater treatment or soil remediation.
Conclusion:
In conclusion, 1-(Dimethylamino)propan-1-ol is a versatile compound with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(Dimethylamino)propan-1-ol has the potential to be used in various industries and for various purposes, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
1-(Dimethylamino)propan-1-ol can be synthesized by reacting dimethylamine with glycidol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction produces 1-(Dimethylamino)propan-1-ol and water as byproducts. The purity of 1-(Dimethylamino)propan-1-ol can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)propan-1-ol has a wide range of scientific research applications, including:
1. As a catalyst in organic synthesis: 1-(Dimethylamino)propan-1-ol is used as a catalyst in the synthesis of various organic compounds, such as esters, amides, and ethers. It can also be used in the synthesis of pharmaceuticals and agrochemicals.
2. As a surfactant and emulsifier: 1-(Dimethylamino)propan-1-ol is used as a surfactant and emulsifier in various industries, including cosmetics, detergents, and paints. It can also be used as a dispersant in the production of nanoparticles.
3. As a reagent in analytical chemistry: 1-(Dimethylamino)propan-1-ol is used as a reagent in various analytical techniques, such as gas chromatography and mass spectrometry.
Eigenschaften
CAS-Nummer |
13948-35-1 |
|---|---|
Molekularformel |
C5H13NO |
Molekulargewicht |
103.16 g/mol |
IUPAC-Name |
1-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-4-5(7)6(2)3/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
SUZOCIFIGKCISE-UHFFFAOYSA-N |
SMILES |
CCC(N(C)C)O |
Kanonische SMILES |
CCC(N(C)C)O |
Synonyme |
1-(Dimethylamino)-1-propanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



